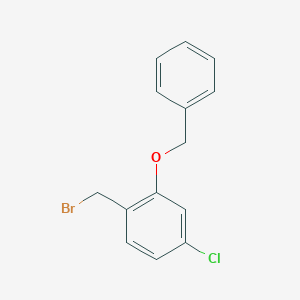
1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene
Vue d'ensemble
Description
1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene is an organic compound with the molecular formula C14H12BrClO It is characterized by a benzene ring substituted with a bromomethyl group, a chloro group, and a phenylmethyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene can be synthesized through a multi-step process involving the bromination of 4-chloro-2-[(phenylmethyl)oxy]benzene. The bromination reaction typically employs bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloro and phenylmethyl ether groups influence the compound’s reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can modulate biological activity.
Comparaison Avec Des Composés Similaires
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring, but lacks the chloro and phenylmethyl ether groups.
4-Chlorobenzyl Bromide: Contains both the bromomethyl and chloro groups but lacks the phenylmethyl ether group.
1-(Bromomethyl)-4-methylbenzene: Similar structure with a bromomethyl group and a methyl group on the benzene ring.
Uniqueness: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene is unique due to the presence of all three substituents (bromomethyl, chloro, and phenylmethyl ether) on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C14H12BrClO |
|---|---|
Poids moléculaire |
311.60 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrClO/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clé InChI |
GBTOZBQSLCSPBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)CBr |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














